molecular formula C9H14O4 B1205211 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate CAS No. 25086-15-1

2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate

Cat. No. B1205211
CAS RN: 25086-15-1
M. Wt: 186.2 g/mol
InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05660851

Procedure details

Acrylic acid, ibuprofen and poly(acrylic acid) (MW 2,000) and (MW 5,000) were purchased from Aldrich. Poly(methacrylic acid-methylmethacrylate) (Eudragit L) was provided by Rhom Pharma (Germany). Thionyl chloride, oxalyl chloride, and acetic anhydride were freshly distilled under nitrogen prior to use. All solvents were analytical grade.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
poly(acrylic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C=C.[OH:6][C:7]([CH:9]([C:11]1C=CC(CC(C)C)=CC=1)[CH3:10])=[O:8]>>[C:7]([OH:8])(=[O:6])[C:9]([CH3:11])=[CH2:10].[CH3:1][O:6][C:7](=[O:8])[C:9]([CH3:11])=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Step Three
Name
poly(acrylic acid)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O.COC(C(=C)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.